molecular formula C5H11N5 B13136408 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B13136408
M. Wt: 141.18 g/mol
InChI Key: HVJCIXRGJVRSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is an organic compound belonging to the class of phenol ethers. This compound is known for its unique structure, which includes a triazine ring substituted with dimethyl and diamine groups.

Preparation Methods

The synthesis of 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a triazine derivative with a diamine compound in the presence of a base such as sodium carbonate. The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) or using microwave irradiation to enhance the reaction rate .

Chemical Reactions Analysis

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an inhibitor of dihydrofolate reductase, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Comparison with Similar Compounds

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This triazine derivative has been studied for its potential applications in medicinal chemistry, particularly against various pathogens and in cancer therapy. The compound exhibits a range of biological activities including antimalarial, antibacterial, and anticancer properties.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₇H₁₁N₅
Molecular Weight171.19 g/mol
Density1.24 g/cm³
Boiling Point387.3 °C
Flash Point188.1 °C

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. A study reported that certain synthesized analogs showed low nanomolar IC50 values against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. For instance:

CompoundIC50 (μM) against Pf FCR-3
1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine0.00266 ± 0.00056
Cycloguanil14.5 ± 2.5
Pyrimethamine0.0962 ± 0.0148

These findings suggest that modifications at the phenyl ring significantly influence the antimalarial potency of these compounds .

Antibacterial and Antiviral Properties

The triazine derivatives have also shown promising antibacterial and antiviral activities. In vitro studies indicated that certain compounds possess significant inhibitory effects against various bacterial strains and viruses such as HSV-1 and HIV. The mechanism of action is believed to involve the inhibition of essential enzymes or pathways in the pathogens .

Anticancer Activity

In addition to its effects on infectious diseases, this compound has been evaluated for anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using an MTT assay with IC50 values indicating effective inhibition of cell viability:

Cell LineIC50 (μM)
HCT-1160.0183 ± 0.0121
MCF-70.0610 ± 0.0291
HeLa>100

These results highlight the potential for developing triazine derivatives as chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. For instance:

  • Inhibition of Dihydropteroate Synthase : Some studies suggest that triazines act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism in protozoan parasites.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways independent of p53 status by affecting cell cycle progression and promoting cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines], which demonstrated potent activity against Trypanosoma rhodesiense in animal models. The study highlighted the importance of structural modifications for enhancing biological activity and provided insights into the pharmacokinetic properties necessary for therapeutic efficacy .

Properties

IUPAC Name

4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-5(2)9-3(6)8-4(7)10-5/h1-2H3,(H5,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCIXRGJVRSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.